methyl (7R)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylate
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Overview
Description
Methyl (7R)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylate is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyrazine ring, forming a pyrrolopyrazine scaffold. Compounds with this scaffold have exhibited various biological activities, making them significant in medicinal chemistry .
Preparation Methods
The synthesis of pyrrolopyrazine derivatives, including methyl (7R)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylate, involves several methods:
Cyclization: This method involves the formation of the pyrrolopyrazine ring system through the cyclization of appropriate precursors.
Ring Annulation: This method involves the construction of the pyrrolopyrazine ring by annulating smaller ring systems.
Cycloaddition: This method involves the addition of multiple components to form the pyrrolopyrazine ring.
Direct C-H Arylation: This method involves the direct arylation of the pyrrolopyrazine ring at specific positions.
Chemical Reactions Analysis
Methyl (7R)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylate undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at specific positions on the pyrrolopyrazine ring using reagents like halogens or alkylating agents.
Scientific Research Applications
Methyl (7R)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of methyl (7R)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological activities. the exact mechanisms are still under investigation .
Comparison with Similar Compounds
Methyl (7R)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylate can be compared with other pyrrolopyrazine derivatives:
Pyrrolo[1,2-a]pyrazine: Exhibits more antibacterial, antifungal, and antiviral activities.
5H-pyrrolo[2,3-b]pyrazine: Shows more activity on kinase inhibition.
6H-pyrrolo[3,4-b]pyrazine: Another related heterocycle with distinct biological activities.
Properties
Molecular Formula |
C9H11N3O2 |
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Molecular Weight |
193.20 g/mol |
IUPAC Name |
methyl (7R)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylate |
InChI |
InChI=1S/C9H11N3O2/c1-14-9(13)7-4-6-8(5-12-7)11-3-2-10-6/h2-3,7,12H,4-5H2,1H3/t7-/m1/s1 |
InChI Key |
ZAOSFPYNJQHBMJ-SSDOTTSWSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CC2=NC=CN=C2CN1 |
Canonical SMILES |
COC(=O)C1CC2=NC=CN=C2CN1 |
Origin of Product |
United States |
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